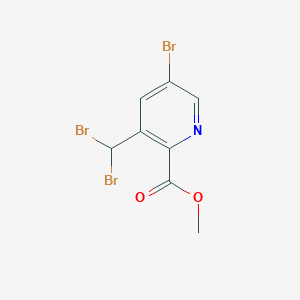
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of dichloromethyl and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
- 1-(Dichloromethyl)-4-(trifluoromethoxy)benzene
- 1-(Dichloromethyl)-2-(trifluoromethoxy)benzene
- 1-(Dichloromethyl)-3-(difluoromethoxy)benzene
Comparison: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the dichloromethyl and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C8H5Cl2F3O |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
1-(dichloromethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H |
InChI Key |
OPSLZZDKBBFBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


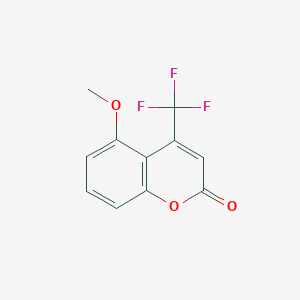
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
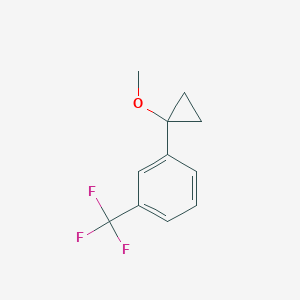
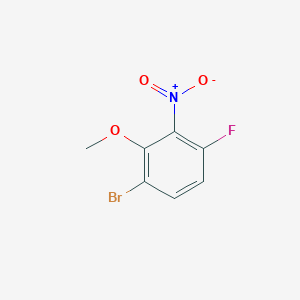
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)
![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
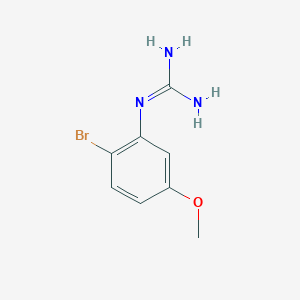
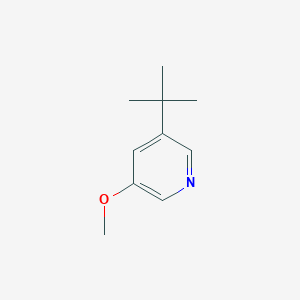
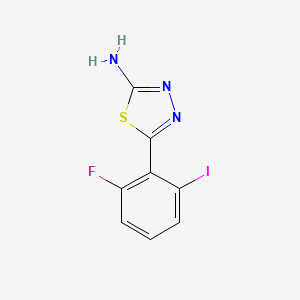
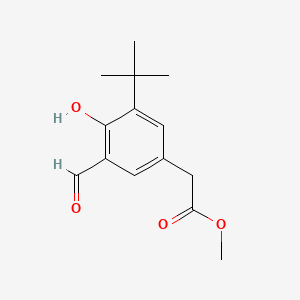
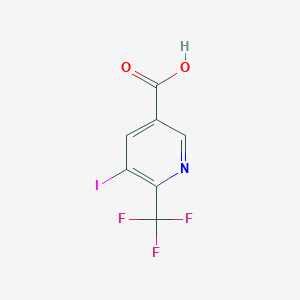
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
